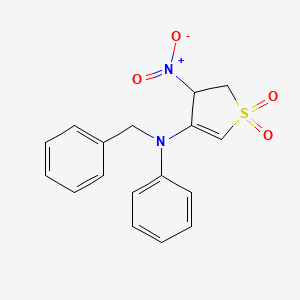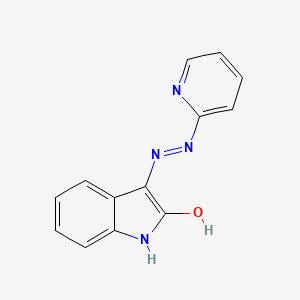![molecular formula C20H26O3 B5157177 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene, commonly known as 'TMB' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMB is a colorless liquid that is soluble in organic solvents and has a molecular weight of 338.46 g/mol.
作用機序
The mechanism of action of TMB is not fully understood, but it is believed to interact with cellular membranes and alter their structure. TMB has been shown to induce apoptosis in cancer cells by activating caspase enzymes and increasing the production of reactive oxygen species (ROS). TMB has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
TMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TMB can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase and butyrylcholinesterase, and increase the production of ROS. TMB has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the main advantages of using TMB in lab experiments is its ability to form micelles in aqueous solutions, which makes it an ideal candidate for drug delivery systems. TMB is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one of the limitations of using TMB in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
将来の方向性
There are several future directions for research on TMB. One area of focus could be the development of novel materials using TMB as a building block. Another area of focus could be the investigation of TMB's potential as an imaging agent in MRI. Additionally, further research could be conducted on TMB's anti-cancer properties and its potential as a drug delivery system.
合成法
TMB can be synthesized using a multi-step process that involves the reaction of 2-methoxy-4-methylphenol with 3-chloropropyltrimethoxysilane in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2,3,5-trimethylbenzyl chloride in the presence of a catalyst such as palladium on carbon. The final product is purified using column chromatography.
科学的研究の応用
TMB has been extensively studied for its potential applications in various fields such as organic electronics, material science, and biomedical research. In organic electronics, TMB has been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). TMB has also been used as a building block for the synthesis of novel materials with unique properties such as high thermal stability and fluorescence.
In biomedical research, TMB has been studied for its potential as a drug delivery system due to its ability to form micelles in aqueous solutions. TMB has also been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, TMB has been studied for its potential as an imaging agent in magnetic resonance imaging (MRI) due to its high relaxivity.
特性
IUPAC Name |
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14-7-8-18(20(12-14)21-5)22-9-6-10-23-19-13-15(2)11-16(3)17(19)4/h7-8,11-13H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKBJLGZZKCAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC(=CC(=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)
![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)
![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)

![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)

